molecular formula C16H22N2O2 B4735543 N-Cyclohexyl-N'-phenethyl-oxalamide

N-Cyclohexyl-N'-phenethyl-oxalamide

Cat. No.: B4735543
M. Wt: 274.36 g/mol
InChI Key: RWICNJORTOVGIL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-phenethyl-oxalamide is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-phenethyl-oxalamide can be synthesized through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with cyclohexylamine and phenethylamine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex .

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-phenethyl-oxalamide may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green and sustainable methods, such as the ruthenium-catalyzed dehydrogenative coupling, is highly desirable in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-phenethyl-oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, ruthenium) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-phenethyl-oxalamide involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit the entry of viruses into host cells by targeting the CD4-binding site of HIV-1 . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclohexyl-N’-phenethyl-oxalamide include other oxalamides, such as:

Uniqueness

Its ability to act as a ligand in copper-catalyzed reactions and its antiviral activity make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

N'-cyclohexyl-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(16(20)18-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWICNJORTOVGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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